3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid
Overview
Description
Mechanism of Action
Target of Action
Benzoic acids and pyrazoles are broad classes of compounds that can have a variety of targets depending on their specific structures and functional groups. They are often used in the synthesis of pharmaceuticals and agrochemicals .
Mode of Action
The mode of action of a specific benzoic acid or pyrazole compound would depend on its target. For example, some benzoic acid derivatives are known to inhibit enzymes, while some pyrazole compounds can act as antagonists for certain receptors .
Biochemical Pathways
Again, the affected biochemical pathways would depend on the specific targets of the compound. Benzoic acids and pyrazoles can be involved in a wide range of biochemical pathways due to their diverse targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzoic acids and pyrazoles can vary widely. Factors such as the compound’s size, polarity, and specific functional groups can influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of a benzoic acid or pyrazole compound would depend on its mode of action and biochemical pathways. These could range from inhibiting a specific enzyme to blocking a receptor, leading to various downstream effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of benzoic acids and pyrazoles .
Biochemical Analysis
Biochemical Properties
3-Ethyl-2-(1H-pyrazol-1-YL)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. These interactions can alter the enzyme’s activity, leading to changes in metabolic pathways and biochemical processes. The nature of these interactions is often characterized by the binding affinity and the structural compatibility between this compound and the target biomolecule .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding interaction can result in conformational changes in the target molecule, affecting its activity. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the metabolic flux and levels of specific metabolites. For instance, this compound may act as a substrate or inhibitor for certain enzymes, thereby modulating their activity and the overall metabolic pathway. These interactions can lead to changes in the concentration of key metabolites, affecting cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution. Additionally, its localization and accumulation within different cellular compartments can influence its activity and effectiveness. Understanding these transport and distribution mechanisms is essential for optimizing the use of this compound in research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-ethylbenzoic acid with 1H-pyrazole under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzoic acid and the pyrazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: this compound can be converted to 3-carboxy-2-(1H-pyrazol-1-yl)benzoic acid.
Reduction: The reduction of the carboxylic acid group yields 3-ethyl-2-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Halogenated derivatives such as 3-ethyl-2-(4-bromo-1H-pyrazol-1-yl)benzoic acid can be formed.
Scientific Research Applications
3-Ethyl-2-(1H-pyrazol-1-yl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(1H-pyrazol-1-yl)benzoic acid: Similar structure but with a methyl group instead of an ethyl group.
4-(1H-Pyrazol-1-yl)benzoic acid: Lacks the ethyl group and has the pyrazole ring attached at a different position.
Uniqueness
3-Ethyl-2-(1H-pyrazol-1-yl)benzoic acid is unique due to the presence of both an ethyl group and a pyrazole ring on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-ethyl-2-pyrazol-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-9-5-3-6-10(12(15)16)11(9)14-8-4-7-13-14/h3-8H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLZTPHQMUWAMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)O)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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